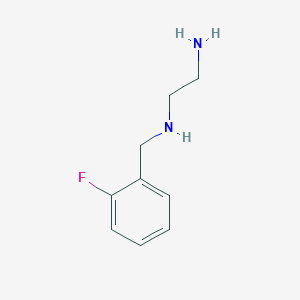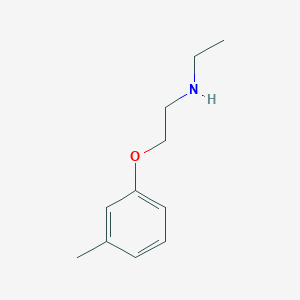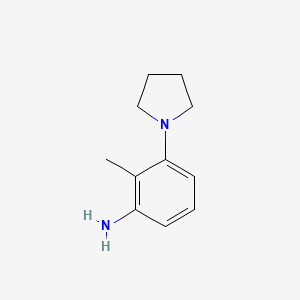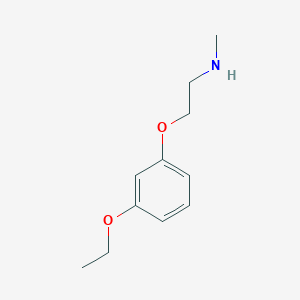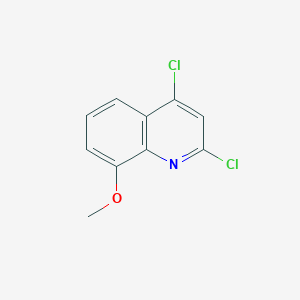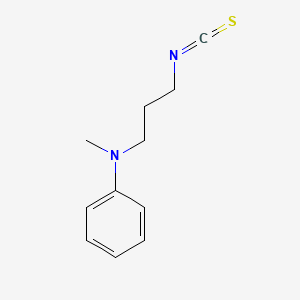
N-(3-isothiocyanatopropyl)-N-methylaniline
描述
N-(3-isothiocyanatopropyl)-N-methylaniline is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an aniline moiety substituted with a 3-isothiocyanatopropyl group and a methyl group on the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isothiocyanatopropyl)-N-methylaniline typically involves the reaction of N-methylaniline with 3-isothiocyanatopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where N-methylaniline and 3-isothiocyanatopropyl chloride are continuously fed into the reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-(3-isothiocyanatopropyl)-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso and nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: New carbon-nitrogen bonded compounds.
Oxidation and Reduction Reactions: Nitroso, nitro, and amine derivatives.
科学研究应用
N-(3-isothiocyanatopropyl)-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties. The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(3-isothiocyanatopropyl)-N-methylaniline involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound can also interact with cellular signaling pathways, inducing apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
相似化合物的比较
Similar Compounds
- N-(3-isothiocyanatopropyl)aniline
- N-methyl-N-(3-isothiocyanatopropyl)benzylamine
- N-(3-isothiocyanatopropyl)-N-ethylbenzylamine
Uniqueness
N-(3-isothiocyanatopropyl)-N-methylaniline is unique due to the presence of both a methyl group and an isothiocyanate group on the aniline moiety. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The methyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and bioavailability.
属性
IUPAC Name |
N-(3-isothiocyanatopropyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-13(9-5-8-12-10-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCEEIXYZPQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN=C=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)
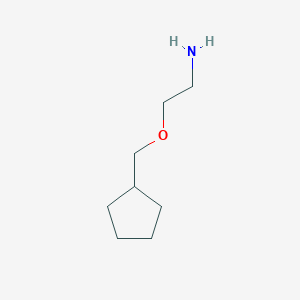
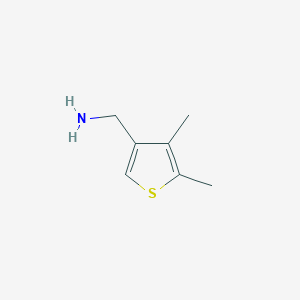
![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)
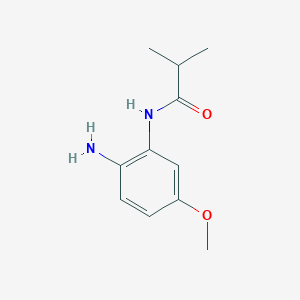
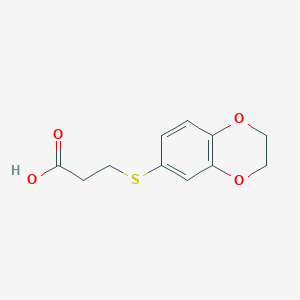
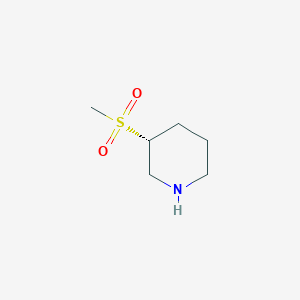
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1416276.png)
